molecular formula C10H11NO4 B6154408 methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate CAS No. 2104438-97-1

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No. B6154408
CAS RN: 2104438-97-1
M. Wt: 209.2
InChI Key:
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Description

The compound “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” is likely a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methylene bridge replaced by a nitrogen atom . The compound also contains a methoxy group (-OCH3) and a carboxylate ester group (-COOCH3), which can have significant effects on the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” would be characterized by the presence of a pyridine ring, a methoxy group, and a carboxylate ester group. The positions of these groups within the molecule can significantly influence its properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” are not available, pyridine derivatives are known to undergo a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” would be influenced by its molecular structure. For example, the presence of the polar methoxy and carboxylate ester groups could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate”. For example, many pyridine derivatives exhibit biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with “methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate involves the reaction of 5-methoxypyridin-2-amine with ethyl acetoacetate, followed by esterification with methanol and acid catalysis to yield the final product.", "Starting Materials": [ "5-methoxypyridin-2-amine", "ethyl acetoacetate", "methanol", "acid catalyst" ], "Reaction": [ "Step 1: 5-methoxypyridin-2-amine is reacted with ethyl acetoacetate in the presence of a base catalyst to form the corresponding enamine intermediate.", "Step 2: The enamine intermediate is then treated with methanol and acid catalyst to undergo esterification, yielding the intermediate methyl 3-(5-methoxypyridin-2-yl)-3-oxobutanoate.", "Step 3: The intermediate is then hydrolyzed with aqueous acid to yield the final product, methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate." ] }

CAS RN

2104438-97-1

Product Name

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Molecular Formula

C10H11NO4

Molecular Weight

209.2

Purity

0

Origin of Product

United States

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